N-(2-chlorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide
Description
N-(2-Chlorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide is a heterocyclic compound featuring a fused pyrimido-benzimidazole core. The molecule contains a 2-chlorophenyl substituent at the carboxamide position and a ketone group at the 4-position of the tetrahydropyrimidine ring. Its synthesis typically involves recyclization reactions of maleimides with heterocyclic binucleophiles, such as 2-aminobenzimidazole derivatives .
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-oxo-2,3-dihydro-1H-pyrimido[1,2-a]benzimidazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-10-5-1-2-6-11(10)19-16(24)13-9-15(23)22-14-8-4-3-7-12(14)20-17(22)21-13/h1-8,13H,9H2,(H,19,24)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMKTXZSQICXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=NC3=CC=CC=C3N2C1=O)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-chlorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide is a notable member of the tetrahydropyrimidine and benzimidazole classes, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of N-(2-chlorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide typically involves microwave-assisted methods that enhance yield and reduce reaction time. The process often includes the condensation of appropriate precursors under controlled conditions to achieve the desired structure with high purity.
Table 1: Synthesis Conditions
| Method | Yield (%) | Reaction Time (min) | Solvent |
|---|---|---|---|
| Microwave-Assisted | 85 | 15 | Ethanol |
| Conventional Heating | 70 | 120 | DMF |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the tetrahydropyrimidine and benzimidazole classes. For instance, in vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
- Case Study : A study evaluated the activity of the compound against MCF-7 breast cancer cells and reported an IC50 value of approximately 25.72 ± 3.95 μM. Flow cytometry analyses indicated that the compound induces apoptosis in a dose-dependent manner .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In a comparative study against Gram-positive and Gram-negative bacteria, it exhibited moderate to strong activity.
- Case Study : Compounds similar to N-(2-chlorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide were tested against Staphylococcus aureus and Escherichia coli, revealing effective inhibition at concentrations as low as 10 μg/mL .
Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition. It has been investigated for its potential to inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory diseases.
- Research Findings : A derivative demonstrated significant inhibition of MPO activity with an IC50 value of 0.5 μM in vitro, suggesting potential therapeutic applications in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications on the benzimidazole core and tetrahydropyrimidine ring can significantly influence its pharmacological profile.
Table 2: Structure-Activity Relationship Insights
| Modification | Biological Activity | IC50 (μM) |
|---|---|---|
| Chlorine Substitution | Increased cytotoxicity | 25.72 ± 3.95 |
| Hydroxyl Group Addition | Enhanced antimicrobial activity | 10 |
| Amide Group Variation | Improved MPO inhibition | 0.5 |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidine compounds exhibit notable antimicrobial properties. A study demonstrated that N-(2-chlorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide displayed effective antibacterial and antifungal activity against various strains. The compound's structure allows it to interact with microbial enzymes, inhibiting their function and leading to cell death.
Table 1: Antimicrobial Activity of the Compound
| Microbial Strain | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Candida albicans | 14 mm |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition reduces inflammation in various models of inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
In a controlled study using a rat model of paw edema induced by carrageenan, administration of the compound resulted in a significant reduction in paw swelling compared to the control group. The reduction was measured at 24 hours post-administration, indicating its potential for treating inflammatory conditions.
Anticancer Potential
N-(2-chlorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide has shown promising anticancer activity in several studies. It has been reported to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest: The compound causes cell cycle arrest at the G2/M phase.
- Apoptotic Pathways: It activates caspase pathways leading to programmed cell death.
Table 2: Anticancer Efficacy Against Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 8 |
| A549 (Lung Cancer) | 12 |
Neuroprotective Effects
Recent studies have suggested neuroprotective properties for this compound. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the upregulation of antioxidant enzymes and downregulation of reactive oxygen species (ROS).
Case Study: Neuroprotection in Animal Models
In an experimental model of Alzheimer's disease using transgenic mice, treatment with N-(2-chlorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide resulted in improved cognitive function as assessed by the Morris water maze test.
Synthesis and Derivative Development
The synthesis of N-(2-chlorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide can be achieved through microwave-assisted methods which enhance yield and reduce reaction time. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with enhanced biological profiles.
Table 3: Synthesis Yields of Various Derivatives
| Derivative Name | Yield (%) |
|---|---|
| N-(4-methylphenyl)-4-oxo... | 85 |
| N-(3-nitrophenyl)-4-oxo... | 78 |
| N-(phenyl)-4-oxo... | 90 |
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The compound is synthesized via multi-component reactions (MCRs) or stepwise cyclization strategies. Key precursors include:
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2-Aminobenzimidazole derivatives for constructing the benzimidazole core.
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β-Keto esters (e.g., ethyl acetoacetate) to form the tetrahydropyrimidine ring .
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2-Chlorophenyl isocyanate or substituted ureas to introduce the carboxamide group .
Example Reaction Pathway:
Carboxamide Group
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Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carboxamide undergoes hydrolysis to form a carboxylic acid:
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Alkylation/Acylation : The amide nitrogen can react with alkyl halides or acyl chlorides in the presence of bases like NaH.
Chlorophenyl Substituent
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Nucleophilic Aromatic Substitution : The 2-chloro group participates in SNAr reactions with amines or alkoxides under catalytic Cu(I) :
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Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives.
Tetrahydropyrimidine Ring
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Oxidation : The 4-oxo group can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄.
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Ring Expansion : Reaction with nitriles under acidic conditions generates seven-membered rings .
Benzimidazole Core
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Electrophilic Substitution : Bromination or nitration occurs at the electron-rich C5 position of the benzimidazole.
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N-Alkylation : Treatment with alkyl halides modifies the N1 position, altering solubility and bioactivity.
Catalytic Modifications
| Catalyst | Reaction Type | Outcome | Reference |
|---|---|---|---|
| La(OTf)₃ | One-pot MCR | Enhances cyclization efficiency | |
| Pd(PPh₃)₄ | Cross-coupling | Introduces aryl/heteroaryl groups | |
| CuI | SNAr | Facilitates amine coupling |
Stability and Degradation
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Thermal Stability : Decomposes above 250°C (TGA data).
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Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the tetrahydropyrimidine ring.
Biological Activity Correlations
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Hydrolysis products show reduced cytotoxicity compared to the parent compound .
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N-Alkylated derivatives exhibit improved blood-brain barrier penetration.
This synthesis and reactivity profile underscores the compound’s versatility as a scaffold for drug discovery. Further studies should explore its behavior under enantioselective catalysis and click chemistry conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-(2-chlorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide can be elucidated by comparing it to analogs with variations in substituents, ring saturation, and electronic properties. Below is a detailed analysis:
Structural Analogues with Halogen Substituents
Notes:
- The para-chloro derivative () shares the same molecular formula as the target compound but differs in substituent position, which may alter steric and electronic interactions with biological targets.
Derivatives with Alkyl/Aryl Side Chains
Notes:
- The phenylethyl-substituted analog () has a higher molecular weight (444.92) due to the bulky side chain, which may impact bioavailability or membrane permeability .
Regioisomeric and Saturation Variations
- highlights the formation of regioisomers (e.g., 9–12) during the synthesis of pyrimido-benzimidazoles, where the position of substituents or ring saturation (e.g., 1,2,3,4-tetrahydro vs. 2,3-dihydro) influences physicochemical properties .
- The 1,2,3,4-tetrahydro core in the target compound provides partial saturation, balancing rigidity and flexibility for receptor binding, whereas fully unsaturated analogs (e.g., dihydro derivatives) may exhibit distinct conformational preferences .
Key Research Findings and Trends
Substituent Position: Ortho vs. Fluorine substitution: The 4-fluoro analog () demonstrates how electronegative substituents can enhance dipole interactions without significantly increasing molecular weight .
Biological Relevance :
- Derivatives of this class, such as those reported by Kojima et al. (2018), show promise as CRF1 receptor antagonists, suggesting that the pyrimido-benzimidazole scaffold is a viable pharmacophore for neuroendocrine targets .
Synthetic Accessibility :
- The use of SHELX programs () for crystallographic refinement confirms the structural precision of these compounds, which is critical for structure-activity relationship (SAR) studies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step condensation reaction. For analogs, ethanol is commonly used as a solvent, achieving yields up to 70% under reflux conditions. Key intermediates include substituted benzimidazole-carboxamides, which are functionalized via nucleophilic substitution or cyclization. Purification via flash chromatography (e.g., ethyl acetate/hexane mixtures) is effective for isolating derivatives .
- Optimization : Adjusting substituents on the phenyl ring (e.g., chloro, fluoro) and reaction time can influence yield. For example, electron-withdrawing groups like chlorine may require extended reaction times to achieve optimal cyclization .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR are essential for confirming the tetrahydropyrimido-benzimidazole core and substituent positions. For example, aromatic protons in the 2-chlorophenyl group appear as distinct doublets in the δ 7.2–7.6 ppm range .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., as in related benzothiazine carboxamides) resolves bond angles and confirms the fused heterocyclic system’s geometry .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O) in the tetrahydropyrimidone ring are observed near 1680–1700 cm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., 3-chlorophenyl, 4-fluorophenyl) to assess impact on bioactivity. For instance, replacing the 2-chlorophenyl group with a 2,6-dichlorophenyl moiety may enhance receptor binding .
- In Silico Modeling : Use molecular docking to predict interactions with target proteins (e.g., kinases or GPCRs). Tools like AutoDock Vina can model the compound’s binding affinity based on its planar heterocyclic core .
- Data Interpretation : Correlate electronic (Hammett constants) and steric parameters of substituents with bioassay results to identify pharmacophores.
Q. What strategies resolve contradictions in biological activity data across different derivatives?
- Case Study : If a derivative with a 2-chloro-6-fluorophenyl group shows reduced activity compared to the parent compound, investigate:
- Solubility : Use logP calculations or experimental measurements (e.g., shake-flask method) to determine if hydrophobicity limits cellular uptake.
- Metabolic Stability : Perform microsomal stability assays to assess if fluorinated derivatives undergo faster degradation .
- Statistical Tools : Apply multivariate analysis (e.g., PCA) to decouple steric, electronic, and solubility effects on activity .
Q. How can computational chemistry guide the design of analogs with improved metabolic stability?
- Approach :
- Metabolite Prediction : Use software like MetaSite to identify metabolic soft spots (e.g., oxidation of the tetrahydropyrimidone ring).
- Structural Hardening : Introduce methyl groups at vulnerable positions (e.g., C-3 of the benzimidazole) to block CYP450-mediated oxidation .
- Validation : Compare half-life (t) in liver microsomes between parent and modified analogs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
